molecular formula C6H8BrN3 B7902978 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B7902978
M. Wt: 202.05 g/mol
InChI Key: VYRQGULVQFOHGM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class This compound features a fused imidazo-pyrazine ring system with a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-bromopyrazine derivatives with amines in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkyl groups.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted imidazo-pyrazine derivatives.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can interact with receptors to elicit a biological response.

Comparison with Similar Compounds

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its bromine atom and fused ring structure. Similar compounds include:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the bromine atom.

  • 2-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Contains a chlorine atom instead of bromine.

  • 2-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Contains an iodine atom instead of bromine.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQGULVQFOHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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